2-(Dimethylamino)-6-isopropoxyphenol
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Overview
Description
2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL is an organic compound characterized by the presence of a dimethylamino group and a propan-2-yloxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of 2,6-dihydroxyphenol with dimethylamine and isopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by the dimethylamino and propan-2-yloxy groups.
Industrial Production Methods
In an industrial setting, the production of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dimethylamino and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)PHENOL: Lacks the propan-2-yloxy group, resulting in different chemical and biological properties.
6-(PROPAN-2-YLOXY)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.
2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL: A positional isomer with different substitution patterns on the phenol ring.
Uniqueness
2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(dimethylamino)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-7-5-6-9(11(10)13)12(3)4/h5-8,13H,1-4H3 |
InChI Key |
WNMHZAXENQDSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)N(C)C |
Origin of Product |
United States |
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